molecular formula C15H14F3N3O2S B2707550 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797983-26-6

6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2707550
CAS RN: 1797983-26-6
M. Wt: 357.35
InChI Key: NGDKPXCRZJFHRG-UHFFFAOYSA-N
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Description

The compound “6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the molecular formula C14H12F3N3O2S and a molecular weight of 343.32. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The trifluoromethyl group is a functional group that has the formula -CF3 . The synthesis of trifluoromethyl-containing compounds often involves the use of trifluoromethyl ketimines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The trifluoromethyl group (-CF3) is also a part of the structure .

Scientific Research Applications

Synthesis and Application in Herbicides

New pyrimidine and triazine intermediates for herbicidal sulfonylureas have been developed, showing that derivatives of trifluoromethylpyrimidines, when combined with lipophilic difluoromethyl-benzenesulfonamide moieties, exhibit selectivity as post-emergence herbicides in crops like wheat and cotton. This suggests potential agricultural applications of related compounds in developing selective herbicides (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Antimicrobial and Antifungal Applications

Compounds structurally similar to the one have been synthesized and evaluated for their antibacterial and antifungal activities. For example, substituted tricyclic compounds, including tetrahydropyrido[4,3-d]pyrimidines, have shown significant antimicrobial activity against various bacterial and fungal species, indicating potential for the development of new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, related pyrido[4,3-d]pyrimidine derivatives have been explored for their potential as drugs. The synthesis of structurally diverse 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives via domino reactions suggests applications in drug discovery, highlighting the versatility of pyrido[4,3-d]pyrimidine scaffolds in developing novel therapeutic agents (Dommaraju, Bora, & Prajapati, 2015).

Structural and Molecular Studies

Research has also focused on the structural characterization of pyrido[4,3-d]pyrimidine derivatives, providing insights into their molecular properties. For example, the study of pyrimido[4,5-b][1,4]benzothiazepines and their synthesis via Bischler-Napieralski-type reactions contributes to the understanding of heterocyclic chemistry and offers a basis for designing molecules with specific biological activities (Fu, Xu, Dang, & Bai, 2005).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Pyrrolidine derivatives have been found to have various biological activities, and this compound could potentially have similar activities .

properties

IUPAC Name

6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c16-15(17,18)13-3-1-2-11(6-13)9-24(22,23)21-5-4-14-12(8-21)7-19-10-20-14/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDKPXCRZJFHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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